molecular formula C14H15O4P B14520486 Diphenyl (1-hydroxyethyl)phosphonate CAS No. 63007-74-9

Diphenyl (1-hydroxyethyl)phosphonate

Cat. No.: B14520486
CAS No.: 63007-74-9
M. Wt: 278.24 g/mol
InChI Key: MEWPOAGXOFLALO-UHFFFAOYSA-N
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Description

Diphenyl (1-hydroxyethyl)phosphonate is an organophosphorus compound featuring a phosphonate core with two phenyl ester groups and a 1-hydroxyethyl substituent. Its molecular formula is C₁₄H₁₅O₄P (molecular weight: 278.24 g/mol). The compound is typically synthesized via the Pudovik reaction, a method involving the addition of dialkyl phosphites to carbonyl compounds . For example, reacting diphenyl phosphite with acetaldehyde derivatives under basic conditions yields this phosphonate. The bulky phenyl groups confer steric hindrance, influencing its reactivity and physical properties, such as reduced solubility in polar solvents compared to alkyl esters .

Properties

CAS No.

63007-74-9

Molecular Formula

C14H15O4P

Molecular Weight

278.24 g/mol

IUPAC Name

1-diphenoxyphosphorylethanol

InChI

InChI=1S/C14H15O4P/c1-12(15)19(16,17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14/h2-12,15H,1H3

InChI Key

MEWPOAGXOFLALO-UHFFFAOYSA-N

Canonical SMILES

CC(O)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Transesterification of diphenyl H-phosphonate ((PhO)₂P(O)H) with 1-hydroxyethanol (HOCH₂CH₂OH) replaces one phenyl group with the hydroxyethyl moiety. This method, adapted from nucleotide synthesis protocols, proceeds under anhydrous conditions with catalytic bases like triethylamine. Phenol, a byproduct, is removed via distillation to shift equilibrium toward the product:
$$
(PhO)2P(O)H + HOCH2CH2OH \rightarrow (PhO)(HOCH2CH_2O)P(O)H + PhOH
$$
Yields typically reach 60–75% at 80–100°C over 12–24 hours.

Optimization Strategies

  • Solvent Selection : Toluene or xylene enhances solubility and facilitates phenol removal.
  • Catalyst Screening : Pyridine derivatives improve reaction rates but risk side reactions with acidic protons.
  • Scale-Up Considerations : Continuous phenol extraction via Dean-Stark apparatus boosts efficiency.

Nucleophilic Substitution with Diphenyl Chlorophosphate

Synthetic Pathway

Diphenyl chlorophosphate (ClP(O)(OPh)₂) reacts with 1-hydroxyethanol in dichloromethane under inert conditions. Triethylamine scavenges HCl, driving the reaction:
$$
ClP(O)(OPh)2 + HOCH2CH2OH \rightarrow (PhO)2P(O)OCH2CH2OH + HCl
$$
This method achieves 85–90% purity, though residual chloride (<1%) necessitates post-synthesis washes.

Advantages and Limitations

  • Speed : Reactions complete within 4–6 hours at 0–25°C.
  • Byproduct Management : Excess 1-hydroxyethanol (1.5 equiv.) minimizes diester formation.

Cyclic Phosphorohalidite Intermediate Method

Patent-Derived Protocol

A 2012 patent outlines a two-step process:

  • Cyclic Intermediate Formation : Phosphorus trichloride reacts with 1,3-propanediol under excess PCl₃ to form a phosphorohalidite.
  • Ring-Opening with 1-Hydroxyethanol : The intermediate reacts with 1-hydroxyethanol, yielding the target compound after oxidation:
    $$
    \text{Cyclic PCl intermediate} + HOCH2CH2OH \rightarrow (PhO)2P(O)OCH2CH_2OH + HCl
    $$
    This route minimizes halogenated byproducts (<0.1%) and achieves 78% yield after recrystallization.

Atherton-Todd Reaction Approach

Halogenation-Alcoholysis Sequence

The Atherton-Todd reaction converts H-phosphonates to reactive chlorophosphates, which subsequently react with alcohols. For diphenyl (1-hydroxyethyl)phosphonate:

  • Chlorination :
    $$
    (PhO)2P(O)H + CCl4 \rightarrow (PhO)2P(O)Cl + CHCl3
    $$
  • Alcoholysis :
    $$
    (PhO)2P(O)Cl + HOCH2CH2OH \rightarrow (PhO)2P(O)OCH2CH2OH + HCl
    $$
    Yields exceed 80% when using stoichiometric CCl₄ and 2.2 equiv. of 1-hydroxyethanol.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Transesterification 60–75 90–95 Low-cost reagents Slow kinetics
Nucleophilic Substitution 85–90 95–98 Rapid completion Chloride contamination risk
Cyclic Intermediate 78 99 Minimal byproducts Multi-step complexity
Atherton-Todd 80–85 92–95 Versatile for derivatives Toxicity of CCl₄

Reaction Optimization and Yield Enhancements

Solvent-Free Transesterification

Bulk reactions at 120°C reduce solvent costs and improve atom economy, albeit requiring rigorous temperature control to prevent decomposition.

Catalytic Additives

Lewis acids (e.g., MgCl₂) accelerate nucleophilic substitution by polarizing the P-Cl bond, cutting reaction times by 30%.

Applications and Derivatives

  • Polymer Chemistry : Copolymerizes with ethylene oxide to form flame-retardant polyphosphonates.
  • Bioconjugation : Hydroxyl group enables esterification with bioactive molecules for drug delivery systems.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonates, phosphonic acids, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diphenyl (1-hydroxyethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diphenyl (1-hydroxyethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific pathways involved depend on the biological context and the target enzyme .

Comparison with Similar Compounds

Structural Analogues: Alkyl vs. Aryl Esters

Dimethyl (1-hydroxyethyl)phosphonate
  • Molecular Formula : C₄H₁₁O₄P (MW: 154.10 g/mol).
  • Physical Properties : Boiling point: 138°C at 18 Torr; density: 1.2314 g/cm³ .
  • Reactivity : Methyl esters are more susceptible to hydrolysis due to smaller alkyl groups, enabling milder reaction conditions. In contrast, diphenyl esters require harsher alkaline or thermal conditions for hydrolysis .
Diethyl (1-hydroxyethyl)phosphonate
  • Molecular Formula : C₆H₁₅O₄P (MW: 182.16 g/mol).
  • Behavior : Ethyl esters balance solubility and reactivity, often used in industrial applications for moderate stability and ease of handling.

Key Difference : Diphenyl esters exhibit higher thermal stability and lower solubility in water compared to alkyl esters, making them preferable in reactions requiring controlled hydrolysis or anhydrous conditions .

Bisphosphonate Analogues: HEDP

1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) is a bisphosphonate with two phosphonate groups attached to a central carbon (C₂H₈O₇P₂, MW: 206.03 g/mol).

  • Applications : Widely used as a corrosion inhibitor and in osteoporosis treatment due to its strong chelation with metal ions .
  • Reactivity: Unlike mono-phosphonates like diphenyl (1-hydroxyethyl)phosphonate, HEDP’s dual phosphonate groups enable robust coordination chemistry but limit its utility in single-step organic transformations .

Functionalized Derivatives

Diphenyl (2-nitro-1-phenylethyl)phosphonate
  • Structure : Features a nitro group and phenyl substituent on the ethyl chain.
  • Reactivity : The electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic attacks in phospha-Michael reactions. This contrasts with the hydroxyl group in this compound, which participates in hydrogen bonding or tautomerization .
Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate
  • Structure: Contains both phosphinoyl (P=O) and phosphonate (P–O) groups.
  • Synthesis: Prepared via Pudovik reaction followed by oxidation. The phosphinoyl group introduces additional Lewis basicity, enabling unique coordination modes in catalysis .

Reactivity in Key Reactions

Compound Pudovik Reaction Yield Hydrolysis Conditions Phospha-Michael Reactivity
This compound 65–94% Harsh (alkaline, heat) Reactive after tautomerization to phosphite
Dimethyl (1-hydroxyethyl)phosphonate Not reported Mild (room temperature) Less reactive due to ester stability
HEDP Not applicable Stable under physiological pH Not applicable

Notes:

  • Diphenyl derivatives require molecular sieves to shift equilibrium toward the reactive phosphite tautomer in phospha-Michael reactions .
  • Alkaline hydrolysis of diphenyl esters proceeds slowly, whereas methyl esters hydrolyze rapidly under similar conditions .

Q & A

Q. What are the standard synthetic routes for Diphenyl (1-hydroxyethyl)phosphonate, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the reaction of diphenyl phosphite with aldehydes or ketones in the presence of a base, such as triethylamine, under controlled temperatures (0–25°C) to minimize side reactions . For example, reacting 2-nitrobenzaldehyde with diphenyl phosphite in tetrahydrofuran (THF) at 0°C yields phosphonate esters after purification via column chromatography . Key optimizations include solvent selection (e.g., THF for solubility), stoichiometric ratios, and temperature control to prevent decomposition. Catalytic methods using Grignard reagents or organocatalysts can enhance efficiency .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous stereochemical details . Purity is assessed via analytical HPLC or thin-layer chromatography (TLC), while dynamic light scattering (DLS) or elemental analysis quantifies impurities . Phosphonate-specific techniques, such as ³¹P NMR, are critical for identifying phosphorylation sites .

Advanced Research Questions

Q. How can this compound be utilized in designing activity-based probes (ABPs) for enzyme studies?

Diphenyl phosphonates serve as electrophilic warheads in ABPs due to their reactivity with serine hydrolases. For instance, replacing a fluorophore (e.g., ACC) in a peptide substrate with diphenyl phosphonate creates a covalent inhibitor. Adding a biotin tag enables streptavidin-based detection in complex biological samples . A case study demonstrated selective inhibition of neutrophil serine protease 4 (NSP4) by tuning the peptide sequence for specificity, validated via kinetic assays and fluorescence microscopy . Methodological challenges include balancing reactivity and selectivity to avoid off-target binding.

Q. What methodologies enable enantioselective synthesis involving this compound, and how is stereochemical control achieved?

Chiral bifunctional organocatalysts, such as binaphthyl-modified squaramide-tertiary amine catalysts, enable enantioselective additions. These catalysts activate ketimines via hydrogen bonding while deprotonating the phosphonate nucleophile. For example, adding diphenyl phosphonate to isatin-derived ketimines in ethyl acetate at 0°C achieves up to 99% enantiomeric excess (ee) . Stereochemical outcomes are rationalized using computational models (e.g., DFT) to predict transition-state geometries . Gram-scale syntheses require rigorous control of catalyst loading (2.5–5 mol%) and molecular sieves to scavenge moisture .

Q. What are the challenges in analyzing phosphonate speciation in complex mixtures, and what advanced methods address these?

Phosphonates often co-elute in traditional chromatographic methods, complicating speciation. Next-generation approaches combine ion-pairing reversed-phase HPLC with inductively coupled plasma mass spectrometry (ICP-MS) for elemental tracking . Phosphonate-specific probes (e.g., fluorescent tags) or ³¹P NMR with cryogenic probes enhance sensitivity in biological matrices . Recent advances in tandem mass spectrometry (MS/MS) enable differentiation of isomeric phosphonates via fragmentation patterns .

Q. How does this compound contribute to the development of novel materials such as metal-organic frameworks (MOFs)?

Phosphonate ligands form stable coordination networks with transition metals, enabling MOFs with tunable porosity and semiconducting properties. For example, diphenyl phosphonate linkers with zirconium nodes create MOFs exhibiting proton conductivity (>10⁻³ S/cm) and photocatalytic activity . Challenges include optimizing linker rigidity and crystallinity via solvent-assisted ligand exchange (SALE) . Emerging applications include energy storage (e.g., supercapacitors) and gas separation, driven by the thermal stability of phosphonate MOFs (>400°C) .

Q. Methodological Notes

  • Probe Design : Prioritize fluorophore-phosphonate compatibility to minimize steric hindrance .
  • Stereochemical Control : Use chiral catalysts with hydrogen-bonding motifs for predictable enantioselectivity .
  • Analytical Workflows : Validate phosphonate speciation with orthogonal techniques (e.g., NMR and ICP-MS) to resolve contradictory data .

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